Cas no 538-74-9 (Benzyl sulfide)

ベンジルスルフィド(Benzyl sulfide)は、化学式C14H14Sで表される有機硫黄化合物です。ベンゼン環にチオエーテル基が結合した構造を持ち、有機合成中間体として重要な役割を果たします。特に、医薬品や農薬の合成において、硫黄含有骨格の構築に利用されます。高い熱安定性と化学的安定性を示し、反応性の調整が容易な点が特徴です。また、特殊な臭気特性を持つため、香料工業における応用も研究されています。取り扱い時は適切な保護具の使用が推奨されます。

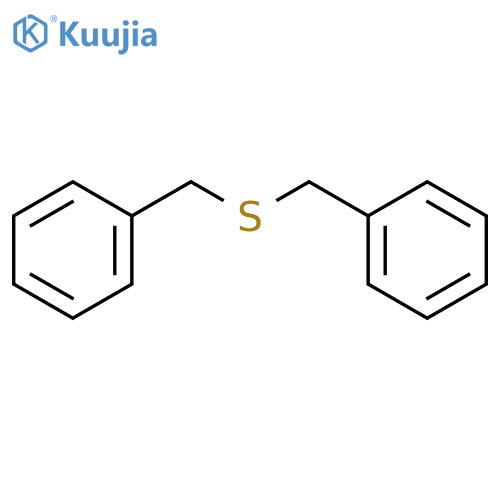

Benzyl sulfide structure

商品名:Benzyl sulfide

Benzyl sulfide 化学的及び物理的性質

名前と識別子

-

- Benzyl Sulfide

- Benzene, 1,1'-[thiobis(methylene)]bis-

- benzyl monosulfide

- benzyl thioether

- dibenzyl monosulfide

- dibenzyl sulfide

- dibenzyl thioether

- 1,3-Diphenyl-2-thiapropane

- Sulfide,benzyl-

- [(Benzylsulfanyl)methyl]benzene

- Benzene,1,1'-[thiobis(methylene)]bis

- benzylsulfanylmethylbenzene

- Dibenzyl sulphide

- dibenzylsulfane

- Sulfide, dibenzyl

- 1,1'-(Thiobis(methylene))bisbenzene

- Benzene, 1,1'-(thiobis(methylene))bis-

- LUFPJJNWMYZRQE-UHFFFAOYSA-N

- 1,1'-[thiobis(

- MFCD00004784

- CCRIS 5969

- ((Benzylthio)methyl)benzene

- MLS002152894

- AKOS003626437

- (phenylmethylthio)methylbenzene

- 4-AMINOBENZOICACIDHCL

- (C6H5CH2)2S

- D88649

- NS00042676

- 1,1'-[thiobis(methylene)]dibenzene

- NCGC00091191-01

- SCHEMBL206

- NSC 212544

- AI3-00842

- HSDB 2794

- FT-0624646

- (phenylmethylsulfanyl)methylbenzene

- CHEMBL1369381

- Q10374760

- NCGC00257880-01

- 538-74-9

- NCGC00091191-02

- A829811

- NSC6648

- UNII-Q08048624M

- DTXCID704599

- Sulfide, dibenzyl-

- HMS2270O24

- benzyl sulphide

- DTXSID6024599

- EINECS 208-703-6

- AC-16469

- SULFIDE,DIBENZYL

- Tox21_200326

- SMR000112558

- CAS-538-74-9

- SCHEMBL11075647

- NSC212544

- NSC-212544

- Q08048624M

- BENZYL SULFIDE [MI]

- Dibenzyl sulfide, >=95.0% (HPLC)

- Dibenzylsulfid

- BENZYL SULFIDE [HSDB]

- InChI=1/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H

- NSC-6648

- B0440

- Benzene,1'-[thiobis(methylene)]bis-

- dibenzylsulfide

- STL482503

- DB-052416

- 1,1'-(sulfanediyldimethanediyl)dibenzene

- 1,3Diphenyl2thiapropane

- 1,1'-(thiobis(methylene))dibenzene

- 1,1'(Thiobis(methylene))bisbenzene

- Benzene, 1,1'(thiobis(methylene))bis

- Benzyl sulfide (8CI)

- BENZENE, 1-1'-[THIOBIS(METHYLENE)]BIS-

- BENZENE, 1-1'-(THIOBIS(METHYLENE))BIS-

- Benzyl sulfide

-

- MDL: MFCD00004784

- インチ: 1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2

- InChIKey: LUFPJJNWMYZRQE-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 1911157

計算された属性

- せいみつぶんしりょう: 214.08200

- どういたいしつりょう: 214.081621

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 色と性状: 無色シート状結晶

- 密度みつど: 1.0880

- ゆうかいてん: 48.0 to 50.0 deg-C

- ふってん: 131°C/2mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.6170 (estimate)

- すいようせい: <0.1 g/100 mL at 21 ºC

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 25.30000

- LogP: 4.12000

- ようかいせい: エタノールやエーテルに可溶で、水にほとんど溶けない

- かんど: 空気に敏感である

- マーカー: 1145

Benzyl sulfide セキュリティ情報

- 危険物輸送番号:UN 3335

- WGKドイツ:2

- セキュリティの説明: S22-S24/25

- 福カードFコード:13

- RTECS番号:DC0512500

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:0-10°C

- TSCA:Yes

Benzyl sulfide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzyl sulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR350118-100g |

Dibenzyl sulfide |

538-74-9 | 99% | 100g |

£71.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806332-500g |

Dibenzyl sulfide |

538-74-9 | 99% | 500g |

1,518.00 | 2021-05-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22337-100g |

Dibenzyl sulfide, 99% |

538-74-9 | 99% | 100g |

¥889.00 | 2023-03-15 | |

| abcr | AB133344-100 g |

Dibenzyl sulfide, 99%; . |

538-74-9 | 99% | 100g |

€183.20 | 2023-06-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0440-25G |

Benzyl Sulfide |

538-74-9 | >98.0%(GC) | 25g |

¥300.00 | 2023-09-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100593-100g |

Benzyl sulfide |

538-74-9 | 99% | 100g |

¥383.90 | 2023-09-03 | |

| abcr | AB133344-100g |

Dibenzyl sulfide, 99%; . |

538-74-9 | 99% | 100g |

€190.70 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1291331-500g |

Dibenzylsulfane |

538-74-9 | 99% | 500g |

$255 | 2025-02-22 | |

| Aaron | AR003Q0X-5g |

Dibenzylsulfane |

538-74-9 | 99% | 5g |

$6.00 | 2025-01-22 | |

| Aaron | AR003Q0X-100g |

Dibenzylsulfane |

538-74-9 | 99% | 100g |

$54.00 | 2025-01-22 |

Benzyl sulfide 関連文献

-

1. Recent progress in pyrolyzed carbon materials as electrocatalysts for the oxygen reduction reactionChen Ouyang,Xun Wang Inorg. Chem. Front. 2020 7 28

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioestersYoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun. 2020 56 5771

-

Gabriel A. Asseily,Robert P. Davies,Henry S. Rzepa,Andrew J. P. White New J. Chem. 2005 29 315

-

4. LXVIII.—Compounds of ferric chloride with ether and with dibenzyl sulphideAquila Forster,Christopher Cooper,George Yarrow J. Chem. Soc. Trans. 1917 111 809

-

5. Dirhodium(II,II) tetra-acetate complexes with axially co-ordinated triphenylstibine, triphenylarsine, and dibenzyl sulphide ligands. The syntheses, properties, and X-ray crystal structures of [Rh2(O2CMe)4(SbPh3)2], [Rh2(O2CMe)4(AsPh3)2], and [Rh2(O2CMe)4{S(CH2Ph)2}2]Robin J. H. Clark,Andrew J. Hempleman,Helen M. Dawes,Michael B. Hursthouse,Colin D. Flint J. Chem. Soc. Dalton Trans. 1985 1775

538-74-9 (Benzyl sulfide) 関連製品

- 766-92-7(Benzyl methyl sulfide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:538-74-9)Benzyl sulfide

清らかである:99%

はかる:500g

価格 ($):297.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:538-74-9)Dibenzyl sulphide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ